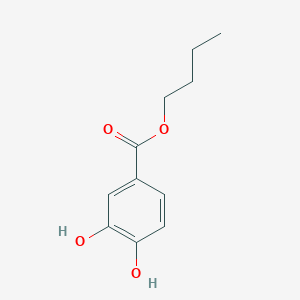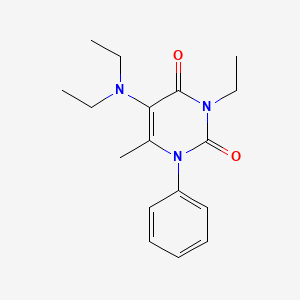
Uracil, 5-(diethylamino)-3-ethyl-6-methyl-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uracil, 5-(diethylamino)-3-ethyl-6-methyl-1-phenyl- is a derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of uracil derivatives typically involves the modification of the uracil ring through various chemical reactions. For 5-(diethylamino)-3-ethyl-6-methyl-1-phenyl-uracil, the synthetic route may involve the following steps:
Nitration: Introduction of nitro groups to the uracil ring.
Reduction: Conversion of nitro groups to amino groups.
Alkylation: Introduction of ethyl and methyl groups to specific positions on the uracil ring.
Amination: Introduction of the diethylamino group.
Industrial Production Methods
Industrial production of uracil derivatives often involves large-scale chemical synthesis using similar steps as mentioned above but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Uracil, 5-(diethylamino)-3-ethyl-6-methyl-1-phenyl- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Conversion to corresponding reduced forms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) and iron (Fe²⁺) can be used.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Various halogenating agents and nucleophiles can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce a variety of substituted uracil derivatives.
Scientific Research Applications
Uracil, 5-(diethylamino)-3-ethyl-6-methyl-1-phenyl- has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of antiviral and anticancer agents.
Biology: It may be used in studies related to nucleic acid metabolism and enzyme interactions.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of uracil, 5-(diethylamino)-3-ethyl-6-methyl-1-phenyl- involves its interaction with molecular targets such as enzymes and nucleic acids. It may inhibit specific enzymes involved in nucleic acid synthesis, thereby affecting cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A well-known anticancer agent.
6-Methyluracil: Used in various biochemical studies.
2-Thiouracil: Known for its antiviral properties.
Uniqueness
Uracil, 5-(diethylamino)-3-ethyl-6-methyl-1-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethylamino group, in particular, may enhance its interaction with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
32150-52-0 |
|---|---|
Molecular Formula |
C17H23N3O2 |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
5-(diethylamino)-3-ethyl-6-methyl-1-phenylpyrimidine-2,4-dione |
InChI |
InChI=1S/C17H23N3O2/c1-5-18(6-2)15-13(4)20(14-11-9-8-10-12-14)17(22)19(7-3)16(15)21/h8-12H,5-7H2,1-4H3 |
InChI Key |
NLGFLXKEBMNEDE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(=C(N(C1=O)C2=CC=CC=C2)C)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![13-Oxabicyclo[10.1.0]trideca-4,8-diene, 1,4,8-trimethyl-](/img/structure/B14679293.png)
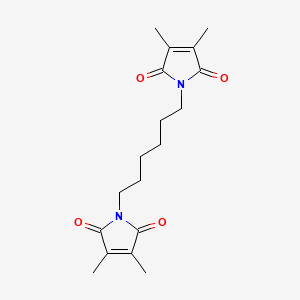
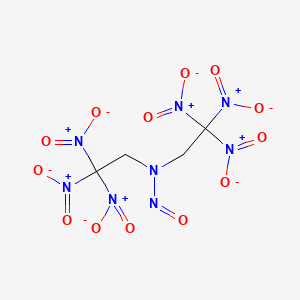


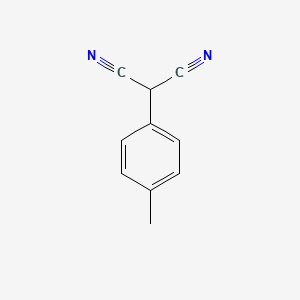

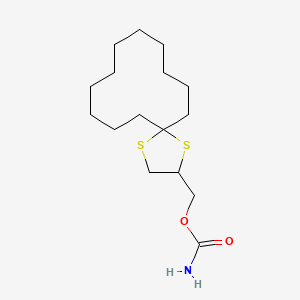
![1-Ethyl-4-[(Z)-(4-methoxyphenyl)-ONN-azoxy]benzene](/img/structure/B14679356.png)

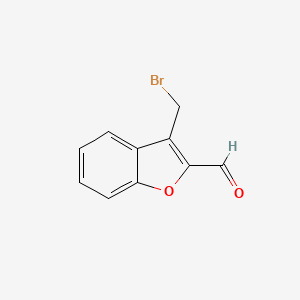
![N-[(4-Nitrophenyl)carbamoyl]acetamide](/img/structure/B14679380.png)

